molecular formula C16H16N2NaO6S2 B1668814 Cephalothin sodium CAS No. 58-71-9

Cephalothin sodium

Numéro de catalogue: B1668814
Numéro CAS: 58-71-9
Poids moléculaire: 419.4 g/mol
Clé InChI: XXDPRVHYESWPEX-XRZFDKQNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La céphalothine sodique est un antibiotique céphalosporine de première génération. Il s'agit d'un composé semi-synthétique dérivé de la céphalosporine C, qui a été initialement isolée du champignon Cephalosporium acremonium. La céphalothine sodique est connue pour son activité à large spectre contre les bactéries Gram-positives et certaines bactéries Gram-négatives. Elle est couramment utilisée pour traiter les infections bactériennes dans diverses parties du corps, y compris les voies respiratoires, les voies urinaires, la peau et les os .

Applications De Recherche Scientifique

Cephalothin Sodium has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Cephalothin sodium, a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) found in bacterial cells . PBPs are crucial for the synthesis and remodeling of the bacterial cell wall during cell division .

Mode of Action

The bactericidal activity of this compound results from its ability to inhibit cell wall synthesis in microorganisms . This is achieved through the compound’s binding to PBPs, which are responsible for the union of peptidoglycan units . The binding of this compound to PBPs impedes the connection between these structures, thereby inhibiting cell wall synthesis .

Biochemical Pathways

This compound affects the peptidoglycan biosynthesis pathway. By binding to PBPs, it prevents the crosslinking of peptidoglycan chains, which are vital for the robustness and rigidity of bacterial cell walls . This disruption in the peptidoglycan biosynthesis pathway leads to a weaker bacterial cell wall and eventually results in cell lysis .

Pharmacokinetics

Most cephalosporins are known to be excreted through urine and have a short half-life . Some cephalosporins, like cefaloridine, are known to accumulate via active anionic transport in the proximal renal tubular cells

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis . This makes this compound an effective antibiotic against both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the drug. Additionally, the presence of other substances, such as probenecid, can influence the drug’s pharmacokinetics . .

Safety and Hazards

Cephalothin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Cephalothin sodium plays a crucial role in biochemical reactions, particularly in combating bacterial infections. It interacts with penicillin-binding proteins (PBPs), which are responsible for the union of peptidoglycan units . This interaction impedes the connection between structures, thereby inhibiting cell wall synthesis of microorganisms .

Cellular Effects

This compound exerts significant effects on various types of cells. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis . By binding to PBPs, it disrupts the cross-linking of the peptidoglycan chains, ultimately weakening the bacterial cell wall . This disruption leads to the lysis and death of the bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound is related to its ability to inhibit cell wall synthesis in bacteria. It binds to PBPs, which are essential enzymes involved in the final stages of peptidoglycan synthesis . By attaching to these PBPs, this compound disrupts the cross-linking of the peptidoglycan chains, leading to a weakened bacterial cell wall . This disruption leads to the lysis and death of the bacteria, as the compromised cell wall cannot withstand osmotic pressure changes .

Temporal Effects in Laboratory Settings

It is known that the bactericidal action of this compound is most effective during the active growth phase of bacteria when cell wall synthesis is at its peak .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, to achieve a probability of target attainment (PTA) of 90% for a PK/PD target of a free serum plasma concentration exceeding the MIC90 for 40% of the dosing interval, an empirical this compound dosage regimen of 22 mg/kg bwt q8h and 22 mg/kg bwt q4h i.v. administration were required for S. zooepidemicus and S. aureus respectively .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis and degradation of peptidoglycan, a critical component of the bacterial cell wall . It interacts with PBPs, which are essential enzymes in this pathway .

Transport and Distribution

It is known that this compound is typically administered parenterally, either via intravenous (IV) injection or intramuscular (IM) injection .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the bacterial cell wall where it exerts its effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La céphalothine sodique est synthétisée par une série de réactions chimiques à partir de la céphalosporine C. Les étapes clés impliquent l'acylation du groupe 7-amino de la céphalosporine C avec l'acide thiophène-2-acétique, suivie d'une estérification pour former le groupe acétoxymethyl en position 3. Le produit final est ensuite converti en sa forme de sel de sodium .

Méthodes de production industrielle : La production industrielle de céphalothine sodique implique une fermentation à grande échelle de Cephalosporium acremonium pour produire de la céphalosporine C. Ceci est suivi d'étapes de modification chimique, y compris l'acylation et l'estérification, pour obtenir le produit final. Le processus est optimisé pour un rendement et une pureté élevés, et le produit est généralement purifié à l'aide de techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La céphalothine sodique subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

La céphalothine sodique a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

La céphalothine sodique exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP), qui sont des enzymes essentielles impliquées dans les étapes finales de la synthèse du peptidoglycane. En inhibant ces enzymes, la céphalothine sodique empêche la réticulation des chaînes de peptidoglycane, ce qui conduit à un affaiblissement de la paroi cellulaire et finalement à la lyse et à la mort des cellules bactériennes .

Composés similaires :

Unicité : La céphalothine sodique est unique par son apparition rapide de l'action et sa capacité à être administrée par voie parentérale. Elle a un large spectre d'activité contre les bactéries Gram-positives et certaines bactéries Gram-négatives, ce qui en fait un antibiotique polyvalent pour diverses infections. Sa stabilité et son efficacité dans le traitement des infections graves la distinguent des autres composés similaires .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique in its rapid onset of action and its ability to be administered parenterally. It has a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria, making it a versatile antibiotic for various infections. Its stability and efficacy in treating severe infections set it apart from other similar compounds .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Cephalothin sodium can be achieved through the condensation of 7-aminocephalosporanic acid with 3-(2-chloroethyl)-4-methylthiazolium chloride followed by the addition of sodium carbonate and sodium hydroxide.", "Starting Materials": [ "7-aminocephalosporanic acid", "3-(2-chloroethyl)-4-methylthiazolium chloride", "sodium carbonate", "sodium hydroxide" ], "Reaction": [ "7-aminocephalosporanic acid is treated with 3-(2-chloroethyl)-4-methylthiazolium chloride in the presence of a base such as sodium carbonate to form the cephalothin intermediate", "The intermediate is then treated with sodium hydroxide to form Cephalothin sodium, which is then isolated and purified for use" ] }

Numéro CAS

58-71-9

Formule moléculaire

C16H16N2NaO6S2

Poids moléculaire

419.4 g/mol

Nom IUPAC

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/t12-,15-;/m1./s1

Clé InChI

XXDPRVHYESWPEX-XRZFDKQNSA-N

SMILES isomérique

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na]

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na+]

SMILES canonique

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na]

Apparence

Solid powder

58-71-9

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

153-61-7 (Parent)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Cefalotin
Cefalotina Normon
Cefalotina Sodica Spaly
Ceftina
Cephalothin
Cephalothin Monosodium Salt
Cephalothin, Sodium
Keflin
Monosodium Salt, Cephalothin
Salt, Cephalothin Monosodium
Seffin
Sodium Cephalothin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cephalothin sodium
Reactant of Route 2
Reactant of Route 2
Cephalothin sodium
Reactant of Route 3
Reactant of Route 3
Cephalothin sodium
Reactant of Route 4
Cephalothin sodium
Reactant of Route 5
Reactant of Route 5
Cephalothin sodium
Reactant of Route 6
Reactant of Route 6
Cephalothin sodium
Customer
Q & A

Q1: How does cephalothin sodium exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, targets bacterial cell wall synthesis. [] It inhibits transpeptidases, enzymes responsible for cross-linking peptidoglycans, essential components of the bacterial cell wall. [] This disruption weakens the cell wall, leading to bacterial cell lysis and death. []

Q2: Are there concerns regarding the emergence of resistance to this compound?

A2: Yes, resistance to this compound has been observed, potentially limiting its clinical utility. [] One mechanism of resistance involves the production of beta-lactamases, enzymes that inactivate beta-lactam antibiotics like cephalothin. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C16H15N2NaO6S2. Its molecular weight is 418.4 g/mol. []

Q4: What are some key spectroscopic characteristics of this compound?

A4: Spectrophotometric methods have been developed for the analysis of this compound. These methods often rely on charge-transfer complex formation with agents like iodine or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). [] Infrared spectrophotometry offers a green and sustainable approach for quantifying this compound in lyophilized powder. []

Q5: How does the stability of this compound in solution vary?

A5: this compound stability in solution is influenced by factors like concentration, pH, storage temperature, and the presence of other drugs. [, ] For instance, solutions are generally more stable in acidic conditions. []

Q6: What compatibility issues have been reported with this compound admixtures?

A6: this compound exhibits incompatibility with several drugs in admixture, potentially leading to precipitation or reduced drug concentrations. This has been noted with amphotericin B, cefamandole nafate, cefazolin sodium, and cimetidine hydrochloride at specific concentrations. [, ]

Q7: Can this compound be frozen for extended periods?

A7: Research suggests that this compound admixtures in minibags, when frozen at -20°C, retain stability for up to 30 days. [] Importantly, the thawing method employed can impact stability, with microwave thawing demonstrating potential advantages over traditional room temperature thawing for certain antibiotics. []

Q8: How does the physical form of this compound impact its stability?

A8: The crystalline form of this compound tends to be more stable than its amorphous counterpart. [, ] Studies have utilized techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG) to assess the crystallinity of this compound and correlate it with its stability profile. []

Q9: How is this compound administered, and what are its pharmacokinetic properties?

A9: this compound is typically administered intravenously or intramuscularly. [, ] It exhibits a relatively short half-life of approximately 0.47 hours. [] Renal clearance plays a major role in its elimination, with approximately 75% of the drug being excreted unchanged in the urine within the first six hours after administration. []

Q10: Does this compound cross the placental barrier?

A10: Yes, studies confirm that this compound can cross the placental barrier and reach the fetus. [] This highlights the importance of careful consideration when administering this compound to pregnant women.

Q11: What are potential adverse effects associated with this compound?

A11: While generally well-tolerated, this compound can cause side effects such as allergic reactions, thrombocytopenia, and nephrotoxicity, particularly when used in combination with aminoglycosides. [, , , ]

Q12: What precautions should be taken when administering this compound?

A12: Careful monitoring for signs of nephrotoxicity and other adverse effects is crucial. [] Dosage adjustments may be necessary for patients with renal insufficiency. [] Consideration of potential drug interactions is also paramount. []

Q13: What are the main clinical applications of this compound?

A13: this compound is primarily used for the treatment of bacterial infections, particularly those caused by susceptible gram-positive bacteria. [] It has been utilized in surgical prophylaxis, such as in colon surgery and arthroplasty, although its efficacy in these contexts has been debated. [, ]

Q14: What are some areas of ongoing research related to this compound?

A14: Research on this compound continues to explore avenues for improving its formulation, stability, and delivery. This includes investigations into crystallization techniques, freeze-drying methods, and the development of more stable and soluble formulations. [, , ]

Q15: What methods are used to ensure the quality and potency of this compound?

A15: Various analytical methods are employed to assess the quality of this compound, including high-pressure liquid chromatography (HPLC), microbiological assays, and spectroscopic techniques. [, , , ] These methods help ensure the drug's purity, potency, and stability throughout its shelf life. []

Q16: Are there specific considerations for the handling and administration of this compound?

A16: Maintaining sterility during reconstitution and administration is paramount. [] The use of inline filters during intravenous administration may be considered to minimize particulate matter, although their impact on drug potency is generally minimal for this compound. []

Q17: What are potential alternatives to this compound?

A17: Newer generations of cephalosporins, as well as other classes of antibiotics, may offer advantages over this compound in terms of spectrum of activity, potency, and resistance profiles. [] The choice of antibiotic should always be individualized based on the specific clinical scenario. []

Q18: How might future research address the challenges associated with this compound?

A18: Continued exploration of novel drug delivery systems, formulation strategies, and combination therapies may help mitigate issues like resistance, stability, and toxicity associated with this compound. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.